Lesogaberan napadisylate

Description

The Role of Gamma-Aminobutyric Acid Type B (GABA-B) Receptor Modulation in Chemical Biology

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its effects are mediated through two main classes of receptors: GABA-A and GABA-B receptors. frontiersin.org GABA-B receptors are metabotropic, meaning they are G-protein coupled receptors that, upon activation, initiate a cascade of intracellular signaling events. news-medical.netnih.gov

Functionally, GABA-B receptors are located on both presynaptic and postsynaptic membranes. nih.gov Presynaptic GABA-B receptors modulate neurotransmitter release, typically by inhibiting calcium influx into the nerve terminal. frontiersin.org Postsynaptic receptors, on the other hand, are primarily coupled to inwardly rectifying potassium channels, leading to a slow inhibitory postsynaptic potential. frontiersin.org

The modulation of GABA-B receptors has been a key area of interest in chemical biology and pharmacology due to their involvement in a wide array of physiological and pathological processes. mdpi.com Beyond the central nervous system, GABA-B receptors are found in peripheral tissues, including the gastrointestinal tract, where they play a role in regulating motility and sphincter function. frontiersin.orgresearchgate.net The development of selective agonists and antagonists for GABA-B receptors has been crucial for elucidating these functions and for exploring their therapeutic potential.

Origins and Research Trajectory of Lesogaberan (B1674770) Napadisylate as a Selective GABA-B Receptor Agonist

Lesogaberan was designed as a potent and selective agonist for the GABA-B receptor. targetmol.comtargetmol.com It demonstrates a high affinity for human recombinant GABA-B receptors, with an EC50 of 8.6 nM. targetmol.commedchemexpress.commedchemexpress.eu Its affinity for rat brain GABA-B receptors (Ki of 5.1 nM) is significantly higher than for GABA-A receptors (Ki of 1.4 μM), highlighting its selectivity. targetmol.comtargetmol.commedchemexpress.eu

A key feature of lesogaberan's design was to limit its penetration into the central nervous system, thereby aiming to reduce the CNS-related side effects observed with other GABA-B agonists like baclofen. wikipedia.orgnih.govnih.gov This was achieved by designing the molecule to be a substrate for GABA transporters, which would theoretically maintain low extracellular levels in the brain. nih.goversnet.org

The primary research focus for lesogaberan was its potential application in treating gastroesophageal reflux disease (GERD). wikipedia.orgnih.gov The rationale was based on the understanding that GABA-B receptor activation can inhibit transient lower esophageal sphincter relaxations (TLESRs), a major mechanism underlying reflux events. nih.govnih.gov Preclinical studies in animal models and subsequent clinical trials in healthy volunteers and GERD patients demonstrated that lesogaberan could indeed reduce the frequency of TLESRs and reflux episodes. researchgate.netnih.govnih.govastrazeneca.com However, despite these promising physiological effects, the development of lesogaberan for GERD was ultimately halted because the observed improvement in patient symptoms was not deemed clinically significant enough in the target population. nih.govnih.gov

Overview of Key Research Areas and Significance of Lesogaberan Napadisylate Investigations

The investigations into this compound have spanned several key research areas, providing important contributions to pharmacology.

Gastroesophageal Reflux Disease (GERD): The most extensive research on lesogaberan focused on its efficacy in reducing TLESRs and reflux episodes in patients with GERD. researchgate.netnih.govnih.gov Clinical trials explored its effects as both a monotherapy and as an add-on therapy to proton pump inhibitors (PPIs). nih.govastrazeneca.comnih.gov These studies confirmed the physiological mechanism of action but also highlighted the challenge of translating physiological improvements into clinically meaningful symptom relief for a complex condition like GERD. researchgate.netnih.gov

Refractory Chronic Cough: Given the association between GERD and chronic cough, the potential of lesogaberan to treat refractory chronic cough was also investigated. nih.goversnet.org Research explored whether its peripheral action on GABA-B receptors could modulate cough hypersensitivity. nih.goversnet.org

Islet Cell Biology and Diabetes: More recently, research has explored the potential for repurposing lesogaberan. medchemexpress.cn Studies have investigated its effects on human islet cell survival and β-cell replication, suggesting a possible role in the context of diabetes. medchemexpress.commedchemexpress.cn This line of research highlights the broader potential of modulating peripheral GABA-B receptors.

The research surrounding this compound is significant for several reasons. It has advanced our understanding of the role of peripheral GABA-B receptors in gastrointestinal function. frontiersin.orgresearchgate.net Furthermore, the development program for lesogaberan serves as an important case study in translational medicine, demonstrating both the successes and the challenges of moving a compound from preclinical models to clinical application. researchgate.net

Compound Information

| Compound Name | Other Names | Key Receptor Target |

| This compound | AZD-3355 | GABA-B Receptor |

| Baclofen | - | GABA-B Receptor |

| Gamma-Aminobutyric Acid | GABA | GABA-A and GABA-B Receptors |

Research Findings on Lesogaberan

| Research Area | Key Finding |

| Gastroesophageal Reflux Disease (GERD) | Reduced transient lower esophageal sphincter relaxations (TLESRs) and reflux episodes. nih.govnih.gov |

| Refractory Chronic Cough | Showed potential in improving cough hypersensitivity. nih.goversnet.org |

| Islet Cell Biology | Promoted human islet cell survival and β-cell replication in preclinical studies. medchemexpress.commedchemexpress.cn |

Structure

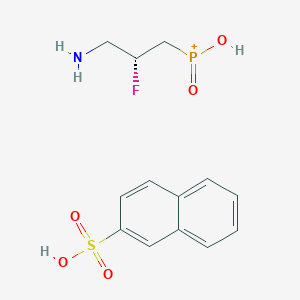

2D Structure

Properties

Molecular Formula |

C13H16FNO5PS+ |

|---|---|

Molecular Weight |

348.31 g/mol |

IUPAC Name |

[(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium;naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C10H8O3S.C3H7FNO2P/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;4-3(1-5)2-8(6)7/h1-7H,(H,11,12,13);3H,1-2,5H2/p+1/t;3-/m.1/s1 |

InChI Key |

QERQFECXORQRHA-ZYRQIYSTSA-O |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C([C@H](C[P+](=O)O)F)N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C(C(C[P+](=O)O)F)N |

Origin of Product |

United States |

Molecular and Cellular Pharmacodynamics of Lesogaberan Napadisylate

GABAB Receptor Agonism and Binding Kinetics

Lesogaberan (B1674770) demonstrates potent and selective agonism at GABAB receptors. Its activity has been characterized through functional assays and radioligand binding studies, providing quantitative measures of its potency and affinity.

Quantitative Agonist Potency at Recombinant Human GABAB Receptors (EC50)

The potency of Lesogaberan as a GABAB receptor agonist is determined by its half-maximal effective concentration (EC50). In studies using Chinese Hamster Ovary (CHO) cells transfected with human recombinant GABAB receptors, Lesogaberan showed an EC50 value of 8.6 nM. dcchemicals.commedchemexpress.eumedchemexpress.commedchemexpress.eutargetmol.commedchemexpress.comastrazeneca.com This indicates the concentration of Lesogaberan required to elicit half of its maximum effect, in this case, an increase in intracellular calcium levels. astrazeneca.com Another study reported an EC50 of 8.0 nM. astrazeneca.com

Radioligand Displacement Binding Affinities at Mammalian Brain GABAB Receptors (Ki)

The binding affinity of Lesogaberan for the GABAB receptor is quantified by its inhibition constant (Ki). This value represents the concentration of Lesogaberan that will bind to 50% of the receptors in the presence of a radiolabeled ligand. In radioligand displacement studies using rat brain membranes, Lesogaberan exhibited a Ki of 5.1 nM for GABAB receptors. dcchemicals.commedchemexpress.eumedchemexpress.comhitstructure.cominvivochem.cndcchemicals.comtargetmol.comchemsrc.com This low nanomolar value signifies a high binding affinity for its target receptor.

Receptor Selectivity and Specificity Profiling

A key aspect of a drug's pharmacological profile is its selectivity for its intended target over other receptors.

Comparative Binding Affinity to GABAA Receptors

To assess its selectivity, the binding affinity of Lesogaberan was also tested against GABAA receptors. The results showed a significantly lower affinity for GABAA receptors, with a Ki value of 1.4 µM in rat brain membranes. dcchemicals.commedchemexpress.eumedchemexpress.comhitstructure.cominvivochem.cndcchemicals.comchemsrc.com The micromolar affinity for GABAA receptors, compared to its nanomolar affinity for GABAB receptors, demonstrates a high degree of selectivity for the GABAB receptor.

Peripheral Localization and Pharmacological Implications

The therapeutic design of Lesogaberan incorporates features to limit its action to the periphery.

Design Rationale for Limiting Central Nervous System Penetration

Lesogaberan was specifically developed to act as a peripherally restricted GABAB agonist. medchemexpress.eumedchemexpress.com This design is intended to leverage the therapeutic effects of GABAB receptor activation in the periphery, such as the inhibition of transient lower esophageal sphincter relaxations, while minimizing potential central nervous system (CNS) side effects. medchemexpress.eumedchemexpress.com Although specific molecular attributes contributing to its limited CNS penetration are not detailed in the provided search results, compounds with low CNS penetration often possess characteristics such as higher polarity, larger molecular size, or are substrates for efflux transporters at the blood-brain barrier.

Data Tables

Table 1: Agonist Potency (EC50) of Lesogaberan

| Receptor | Cell Line | Assay | EC50 (nM) |

| Human GABAB | Transfected CHO cells | Increased intracellular Ca2+ | 8.0 - 8.6 |

Table 2: Binding Affinity (Ki) of Lesogaberan

| Receptor | Tissue Source | Ki |

| Rat GABAB | Brain membranes | 5.1 nM |

| Rat GABAA | Brain membranes | 1.4 µM |

Preclinical Efficacy and Mechanistic Investigations of Lesogaberan Napadisylate in Experimental Models

In Vitro Cellular and Tissue-Based Research

Modulation of Human Islet Cell Proliferation

Research has explored the effects of lesogaberan (B1674770) on human islet cells, which are crucial for insulin (B600854) production. In vitro studies have demonstrated that lesogaberan can enhance the proliferation of human islet cells. targetmol.comnih.gov Treatment of human islets with lesogaberan at concentrations of 10 and 30 nM resulted in a two- to three-fold increase in cell proliferation. nih.gov This proliferative effect was found to be mediated through the GABA-B receptor, as the presence of a GABA-B receptor antagonist, saclofen, counteracted the mitogenic effects of lesogaberan. nih.gov These findings suggest a potential role for GABA-B receptor agonists in promoting the survival and replication of human islet cells. nih.gov

Table 1: Effect of Lesogaberan on Human Islet Cell Proliferation

| Treatment | Concentration | Relative Proliferation (Fold Increase) |

|---|---|---|

| Control | - | 1 |

| Lesogaberan | 3 nM | ~1.5 (nonsignificant) |

| Lesogaberan | 10 nM | ~2.5 |

| Lesogaberan | 30 nM | ~3 |

| Lesogaberan + Saclofen | 10 & 30 nM + 10⁻⁴ M | Proliferation reduced to near control levels |

Data is synthesized from a study by Tian et al. (2017). nih.gov

Effects on Profibrotic Gene and Protein Expression in Human Stellate Cells

In the context of liver fibrosis, the activation of hepatic stellate cells is a key event. Studies have investigated the impact of lesogaberan on these cells. In both an immortalized human stellate cell line (LX-2) and primary human hepatic stellate cells, lesogaberan demonstrated significant downregulation of profibrotic gene and protein expression. nih.govnih.gov Treatment with lesogaberan at concentrations of 30 nM and 100 nM for 48 and 72 hours led to a notable reduction in the expression of key fibrogenic genes. nih.gov Specifically, in primary human hepatic stellate cells, a 30 nM concentration of lesogaberan significantly decreased the gene expression of COL1α1, αSMA, β-PDGFR, TGFβ-R1, TIMP1, and MMP2 after 72 hours of treatment. nih.gov

Table 2: Effect of Lesogaberan on Profibrotic Gene Expression in Primary Human Hepatic Stellate Cells (72h Treatment)

| Gene | 30 nM Lesogaberan |

|---|---|

| COL1α1 | Significantly downregulated |

| αSMA | Significantly downregulated |

| β-PDGFR | Significantly downregulated |

| TGFβ-R1 | Significantly downregulated |

| TIMP1 | Significantly downregulated |

| MMP2 | Significantly downregulated |

Data is based on findings from a study by Ghaffari et al. (2021). nih.gov

Regulation of Inflammatory and Fibrotic Markers in Human Precision-Cut Liver Slices (hPCLS)

To further explore the antifibrotic potential of lesogaberan in a more complex tissue environment, researchers utilized human precision-cut liver slices (hPCLS). nih.govnih.govnih.gov In this ex vivo model, lesogaberan was shown to down-regulate key inflammatory and fibrotic markers. nih.govnih.gov Specifically, treatment with lesogaberan resulted in the downregulation of collagen1α1, αSMA, and TNF-α messenger RNAs (mRNAs), as well as a reduction in secreted collagen1α1 protein. nih.govnih.gov These findings in a human-relevant tissue model corroborate the anti-inflammatory and antifibrotic properties of lesogaberan observed in isolated cell cultures. nih.gov

In Vivo Animal Model Studies

Inhibition of Transient Lower Esophageal Sphincter Relaxations (TLESRs)

A primary focus of in vivo research on lesogaberan has been its effect on transient lower esophageal sphincter relaxations (TLESRs), which are a major mechanism behind gastroesophageal reflux. medchemexpress.eumedchemexpress.eutsbiochem.comtargetmol.comtargetmol.comnih.gov Studies in animal models, such as dogs, have consistently shown that lesogaberan effectively inhibits TLESRs. targetmol.comtargetmol.com This inhibitory action is attributed to its agonistic activity at GABA-B receptors, which are involved in the neural pathways controlling the lower esophageal sphincter. medchemexpress.eumedchemexpress.eutsbiochem.com The mechanism of action is considered to be peripherally mediated. medchemexpress.eumedchemexpress.eutsbiochem.com

Attenuation of Esophageal Acid Exposure and Reflux Episodes

Building on the findings related to TLESRs, studies have also demonstrated that lesogaberan can reduce esophageal acid exposure and the number of reflux episodes in animal models. By inhibiting TLESRs, lesogaberan effectively decreases the frequency of gastric content refluxing into the esophagus. nih.govresearchgate.net In a study involving patients with reflux symptoms, lesogaberan reduced the mean number of reflux events by approximately 35% over a 24-hour period compared to placebo. nih.gov Furthermore, during the three hours following a meal, lesogaberan was found to reduce the number of TLESRs by 25% and increase lower esophageal sphincter pressure by 28% compared to placebo. nih.gov Another study in patients with refractory gastroesophageal reflux disease showed that lesogaberan dose-dependently reduced the mean number of both acid and weakly acid reflux episodes. researchgate.net

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| Lesogaberan napadisylate |

| Lesogaberan |

| Saclofen |

| Collagen1α1 |

| αSMA |

| β-PDGFR |

| TGFβ-R1 |

| TIMP1 |

| MMP2 |

Promotion of Beta-Cell Survival and Replication in Islet Graft Models

Lesogaberan, a selective gamma-aminobutyric acid type B (GABA-B) receptor agonist, has been investigated for its potential therapeutic benefits beyond its initial development for gastroesophageal reflux disease. astrazeneca.comwikipedia.org Research has explored its role in the context of diabetes and islet transplantation, specifically focusing on its effects on pancreatic beta-cell survival and replication. nih.gov

In vitro studies using human islets demonstrated that Lesogaberan can promote islet cell proliferation. nih.govmedchemexpress.com This pro-proliferative effect was shown to be mediated through the GABA-B receptor, as the effect was nullified by a GABA-B receptor antagonist. nih.gov

Further investigations using in vivo models have substantiated these findings. In a key study, human islets were transplanted into immunodeficient scid mice. nih.gov Oral administration of Lesogaberan was found to significantly promote the survival of these grafted islet cells and enhance the replication of human beta-cells. nih.govmedchemexpress.com The magnitude of beta-cell replication induced by Lesogaberan in this in vivo model was comparable to that achieved with GABA administration. nih.gov This suggests that activating peripheral GABA-B receptors is an effective strategy for stimulating human islet beta-cell replication. nih.gov The pro-survival effect is critical, as Lesogaberan was shown to protect human islet beta-cells from apoptosis in these graft models. medchemexpress.com

The mechanism underlying this effect involves the activation of beta-cell GABA-B receptors, which triggers a signaling cascade that includes the opening of potassium channels, activation of PI3K-Akt and CREB pathways, ultimately promoting cell survival and replication. nih.gov These findings suggest that GABA-B receptor agonists like Lesogaberan could represent a novel class of drugs for preserving beta-cell mass in diabetes and improving the outcomes of clinical islet transplantation. nih.gov

Table 1: Effects of Lesogaberan on Human Islet Cells

| Experimental Setting | Key Finding | Reference |

| In Vitro (Human Islets) | Enhanced islet cell proliferation. | nih.govmedchemexpress.com |

| In Vivo (Human Islet Grafts in Mice) | Promoted human β-cell replication. | nih.gov |

| In Vivo (Human Islet Grafts in Mice) | Protected human islet β-cells from apoptosis. | medchemexpress.com |

| In Vivo (Human Islet Grafts in Mice) | Increased frequency of insulin+ β-cells in grafts. | medchemexpress.com |

Research in Non-alcoholic Steatohepatitis (NASH) Murine Models

The potential utility of Lesogaberan has been extended to liver disease, with research focusing on its efficacy in non-alcoholic steatohepatitis (NASH). nih.govnih.gov NASH is a progressive liver disease characterized by fat accumulation, inflammation, and fibrosis, which can lead to cirrhosis and hepatocellular carcinoma (HCC). nih.gov Using a validated murine model that mimics the histological and transcriptomic progression of human NASH, the therapeutic potential of Lesogaberan was evaluated. nih.gov

In a murine model of NASH (the FAT-NASH model), Lesogaberan demonstrated significant anti-fibrotic effects. nih.gov Histopathological analysis of liver sections stained with picrosirius red revealed that Lesogaberan treatment reduced severe bridging fibrosis. nih.gov Morphometric quantification confirmed a significant decrease in collagen content in the livers of treated male and female animals. nih.gov

The improvements in liver histology were accompanied by favorable changes in gene and protein expression. nih.gov In activated human hepatic stellate cells, the primary cell type responsible for liver fibrosis, Lesogaberan significantly downregulated the expression of profibrotic genes. nih.govnih.gov Key findings in the murine model included the downregulation of hepatic fibrogenic genes such as collagen type I alpha 1 (Col1α1) and alpha-smooth muscle actin (α-SMA). nih.govnih.gov This reduction in gene expression was also observed at the protein level, as confirmed by western blot analysis of whole liver lysates. nih.gov Furthermore, in studies using precision-cut human liver slices, Lesogaberan was shown to down-regulate COL1α1, αSMA, and TNF-α messenger RNAs, as well as secreted collagen protein. nih.govnih.gov

Table 2: Effect of Lesogaberan on Fibrosis Markers in a Murine NASH Model

| Marker | Effect | Method of Analysis | Reference |

| Hepatic Fibrosis | Reduced severity of bridging fibrosis | Histopathology (Picrosirius Red Stain) | nih.gov |

| Collagen Content | Significantly reduced | Morphometry | nih.gov |

| Col1α1 mRNA | Downregulated | RT-qPCR | nih.gov |

| α-SMA mRNA | Downregulated | RT-qPCR | nih.gov |

| Col1α1 Protein | Downregulated | Western Blot | nih.gov |

| α-SMA Protein | Downregulated | Western Blot | nih.gov |

A significant complication of advanced NASH is the development of hepatocellular carcinoma (HCC). nih.gov The FAT-NASH murine model consistently features the development of HCC, particularly in male animals. nih.gov In the vehicle-treated group, 100% of male mice developed HCC. nih.gov Treatment with Lesogaberan resulted in a dose-dependent reduction in tumor development. nih.gov In male mice, the incidence of HCC was reduced, with 11% and 22% of mice in different dose groups remaining tumor-free. nih.gov Moreover, the total number of tumors per mouse was significantly reduced in the Lesogaberan-treated groups. nih.gov These findings indicate that beyond its anti-fibrotic effects, Lesogaberan may also impede the progression from NASH to liver cancer. nih.govnih.gov

Table 3: Impact of Lesogaberan on HCC Development in Male FAT-NASH Mice

| Treatment Group | HCC Incidence | Key Finding | Reference |

| Vehicle | 100% | All animals developed tumors. | nih.gov |

| Lesogaberan | Reduced | Dose-dependent reduction in tumor development. | nih.gov |

| Lesogaberan | Reduced | Significant reduction in the total number of tumors per mouse. | nih.gov |

Histopathological and Gene Expression Improvements in Hepatic Fibrosis.

Investigation of Cough Reflex Hypersensitivity

Lesogaberan's mechanism as a peripherally acting GABA-B agonist led to its investigation in refractory chronic cough (RCC), a condition characterized by a hypersensitive cough reflex. nih.goversnet.orgnih.gov The rationale stems from the known antitussive effects of the centrally acting GABA-B agonist, baclofen, which is limited by central nervous system side effects. nih.govnih.gov

A double-blind, placebo-controlled, crossover study was conducted in patients with RCC to assess the efficacy of Lesogaberan. nih.govnih.gov The primary endpoint was the 24-hour cough frequency. nih.gov While Lesogaberan treatment led to a 26% reduction in cough counts compared to placebo, this result did not achieve statistical significance. nih.govnih.gov

Table 4: Effects of Lesogaberan in Patients with Refractory Chronic Cough

| Endpoint | Result Compared to Placebo | Statistical Significance | Reference |

| 24-hour Cough Frequency | 26% reduction | Not Significant (p=0.12) | nih.govnih.gov |

| Cough Bouts | Significantly reduced | Significant (p=0.04) | nih.govnih.gov |

| Capsaicin-Evoked Cough Response | Significantly improved | Significant (p=0.04) | nih.govnih.gov |

Preclinical Pharmacokinetic and Biotransformation Research of Lesogaberan Napadisylate

Absorption and Systemic Distribution in Preclinical Species

Lesogaberan (B1674770), a selective γ-aminobutyric acid type B (GABAB) receptor agonist, has been subject to extensive preclinical evaluation to characterize its pharmacokinetic profile. wikipedia.org These studies, primarily conducted in rodent and canine models, have provided foundational knowledge regarding its absorption, distribution, and clearance.

Research into the oral administration of lesogaberan has demonstrated high bioavailability in key preclinical species. In female Sprague-Dawley rats, the compound exhibits complete oral availability, measured at 100%. kklmed.comtargetmol.com Studies in dog models also show excellent absorption, with an oral bioavailability of 88%. kklmed.comtargetmol.comvulcanchem.com This high degree of absorption indicates efficient passage from the gastrointestinal tract into systemic circulation in these animal models.

Oral Bioavailability of Lesogaberan in Preclinical Models

| Species | Oral Bioavailability (%) | Source(s) |

|---|---|---|

| Rat (Sprague-Dawley) | 100% | kklmed.comtargetmol.com |

| Dog | 88% | kklmed.comtargetmol.com |

The systemic clearance of lesogaberan in preclinical species is characterized as relatively low. kklmed.com In female Sprague-Dawley rats, the systemic clearance was determined to be 0.32 L/h/kg. This low clearance rate suggests that the compound is not rapidly removed from circulation, contributing to its sustained presence in the body after administration. In humans, renal clearance of the unchanged parent compound accounted for about 22% of the total clearance, indicating that metabolism is the primary elimination pathway. researchgate.net

Lesogaberan exhibits very low binding to plasma proteins. nih.gov Studies have consistently shown that plasma protein binding is minimal, at just 1% in both rat and human plasma. kklmed.commolnova.cnchemicalbook.com This low level of binding means that a large fraction of the drug in circulation is unbound and therefore pharmacologically available to interact with its target receptors.

Systemic Clearance Characteristics.

Metabolite Identification and Pharmacokinetic Characterization

While early in vitro studies in human and animal hepatocytes suggested lesogaberan was stable, in vivo research revealed it is extensively metabolized, particularly in humans. The metabolic profile has been found to be qualitatively similar between rats and humans, although the extent of metabolism is considerably lower in animal models. researchgate.nettandfonline.com

Through the use of advanced analytical techniques, including hydrophilic interaction liquid chromatography (HILIC) and linear trap quadrupole orbitrap mass spectrometry, six distinct metabolites, designated M1 through M6, were identified in the urine of rats administered 14C-labelled lesogaberan. researchgate.netnih.govtandfonline.com While only the parent compound was detected in rat plasma, these six metabolites were present in urine. nih.govtandfonline.com The identities of these metabolites were confirmed by comparison with synthetic reference standards. nih.gov

Identified Metabolites of Lesogaberan

| Metabolite | Chemical Name | Source(s) |

|---|---|---|

| M1 | [(2R)-3-acetamido-2-fluoropropyl]-phosphinic acid | nih.gov |

| M2 | 3-hydroxypropyl-phosphinic acid | nih.gov |

| M3 | (2R)-2-fluoro-3-hydroxyphosphonoyl-propanoic acid | nih.gov |

| M4 | [(2R)-2-fluoro-3-guanidino-propyl]-phosphinic acid | nih.gov |

| M5 | 3-hydroxyphosphonoyl-propanoic acid | nih.gov |

| M6 | [(2R)-3-amino-2-fluoropropyl]-phosphonic acid | nih.gov |

The biotransformation of lesogaberan in rats involves several oxidative pathways. A proposed metabolic pathway suggests that metabolites M1 (N-acetylation), M4 (guanidination), and M6 (oxidation to phosphonic acid) are formed directly from the parent compound. tandfonline.com The other three metabolites, M2, M3, and M5, are believed to be formed from two different intermediates. tandfonline.com Metabolites M2 and M5, which involve the loss of the fluorine atom, are formed from a 3-hydroxypropyl-phosphinic acid intermediate, while M3 retains the fluorine atom. tandfonline.comnih.gov

Regulatory Considerations for Metabolites in Safety Testing (MIST) in Preclinical Development

The preclinical development of a new chemical entity involves a thorough assessment of its metabolites to ensure their safety, a process guided by regulatory frameworks such as the Metabolites in Safety Testing (MIST) guidance. These guidelines, established by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), are critical for determining whether the metabolic profile of a drug in humans is comparable to that in the animal species used for toxicology studies.

According to these regulatory standards, any metabolite that constitutes more than 10% of the total drug-related material in circulation in humans at steady state is considered of regulatory concern. For such metabolites, it is imperative to demonstrate adequate exposure in at least one of the preclinical safety assessment species. acs.org This ensures that the toxicological evaluation of the parent drug also provides safety coverage for its major human metabolites. If a major human metabolite is not present or is present at substantially lower levels in the toxicology species, further nonclinical safety studies on that metabolite may be required.

In the case of lesogaberan, it was observed to be extensively metabolized in humans in vivo, despite showing stability in human and animal hepatocytes in vitro. The levels of metabolism in preclinical species were noted to be considerably lower than in humans. A human absorption, distribution, metabolism, and excretion (ADME) study utilizing ¹⁴C-labeled lesogaberan indicated that while 84% of the dose was excreted in the urine, renal clearance of the unchanged parent compound accounted for only about 22% of the total clearance, signifying that metabolism is the primary elimination pathway. researchgate.net

The biotransformation of lesogaberan was investigated in preclinical species, with six metabolites (M1-M6) being identified in the urine of rats. nih.gov The metabolic pathways were determined to involve oxidation, including deamination followed by oxidation to a carboxylic acid, oxidation to the corresponding phosphonic acid, and conjugation to an N-acetylated species. A notable biotransformation pathway also included the formation of a guanidino metabolite. researchgate.netnih.gov The metabolite profile in rats was found to be qualitatively similar to that in humans.

The identified metabolites of lesogaberan are detailed below:

M1 : [(2R)-3-acetamido-2-fluoropropyl]-phosphinic acid (N-acetylated species) researchgate.netnih.gov

M2 : 3-hydroxypropyl-phosphinic acid (alcohol species with loss of fluorine) researchgate.netnih.gov

M3 : (2R)-2-fluoro-3-hydroxyphosphonoyl-propanoic acid (carboxylic acid species retaining fluorine) researchgate.netnih.gov

M4 : [(2R)-2-fluoro-3-guanidino-propyl]-phosphinic acid researchgate.netnih.gov

M5 : 3-hydroxyphosphonoyl-propanoic acid (carboxylic acid species with loss of fluorine) researchgate.netnih.gov

M6 : [(2R)-3-amino-2-fluoropropyl]-phosphonic acid researchgate.netnih.gov

Following the identification of the metabolites, a MIST assessment was conducted to quantify their systemic exposure in both humans and preclinical species (rats and beagle dogs). researchgate.net Of the six metabolites identified in rats, four (M1, M2, M4, and M5) were found to contribute significantly to the total drug-related material exposure in humans, along with the parent compound. researchgate.net

The MIST analysis revealed that two of these metabolites, M4 and M5, were present at levels that are of regulatory concern in humans. researchgate.net At steady state, M4 accounted for 10.6% and M5 for 18.9% of the total exposure to drug-related material. researchgate.net

However, the exposure to metabolite M4 in the preclinical species was not sufficiently high to meet the MIST criteria. This would typically necessitate further toxicological evaluation of M4, either by testing in an alternative animal species that produces sufficient quantities of the metabolite or by direct administration of synthetic M4. Due to the discontinuation of the lesogaberan development program based on Phase 2b efficacy results, these additional toxicology experiments were not pursued.

The following tables provide a summary of the preclinical and clinical studies used for MIST assessment and the comparative exposure data for lesogaberan and its metabolites.

Table 1: Preclinical and Clinical Studies for MIST Assessment This is an interactive table. You can click on the headers to sort the data.

| Study No. | Species | Lesogaberan Dose | Dosing Duration |

|---|---|---|---|

| C00017 | Human | 100 mg (single dose) | Single dose |

| - | Human | 400 mg (twice daily) | 5 days |

| - | Beagle Dog | 28 mg/kg (once daily) | 52 weeks |

| - | Rat (male) | 176 mg/kg (once daily) | 7 days |

| - | Rat | 90 mg/kg (once daily) | 52 weeks |

Data sourced from Holmberg et al., 2014.

Synthetic Chemistry and Structure Activity Relationship Sar Methodologies

Synthetic Routes for Lesogaberan (B1674770) Napadisylate and Related Analogs

The synthesis of Lesogaberan, chemically known as (R)-(3-amino-2-fluoropropyl)phosphinic acid, and its analogs, primarily involves the creation of a substituted 3-aminopropylphosphinic acid or 3-aminopropyl(methyl)phosphinic acid backbone. The foundational synthetic strategies for these classes of compounds were established in earlier research, with subsequent refinements leading to the specific synthesis of Lesogaberan and its derivatives. nih.govucl.ac.uk

A key publication by Alstermark et al. in 2008 detailed the synthesis and pharmacological evaluation of a series of novel GABA-B receptor agonists, including Lesogaberan (referred to as compound (R)-7 or AZD3355). nih.govnewdrugapprovals.orgacs.org The synthetic procedures for many of these compounds, including Lesogaberan, were based on methods described by Dingwall et al. (1989) and Froestl et al. (1995). nih.gov

The synthesis of Lesogaberan itself, [(2R)-3-Amino-2-fluoropropyl]phosphinic acid, involves stereospecific methods to introduce the fluorine atom at the C2 position with the desired (R)-configuration. newdrugapprovals.orgwikipedia.org The final product is typically obtained as a white solid. newdrugapprovals.org

Structure-Activity Relationships for GABA-B Receptor Ligands

The exploration of the structure-activity relationship (SAR) for 3-aminopropylphosphinic acid and 3-aminopropyl(methyl)phosphinic acid analogs has been crucial in identifying compounds with high affinity for the GABA-B receptor and a favorable therapeutic profile, particularly with reduced central nervous system (CNS) side effects. nih.govucl.ac.uk

Extensive research has elucidated the key molecular features that govern the binding affinity of these ligands to the GABA-B receptor. The phosphinic acid group serves as a bioisostere for the carboxylic acid group of GABA, and its presence is critical for activity. nih.gov

Studies have shown a reasonable correlation between the binding affinity for the native rat GABA-B receptor and the agonistic potency at the human recombinant GABA-B receptor for both 3-aminopropylphosphinic and 3-aminopropyl(methyl)phosphinic acids. nih.gov Generally, there are no major differences in affinity or potency between these two classes of compounds. nih.gov However, certain substitutions can significantly impact activity. For example, with 2-keto substituted analogs, the 3-aminopropylphosphinic acid derivative shows higher affinity and potency than its 3-aminopropyl(methyl)phosphinic acid counterpart. nih.gov

The stereochemistry of the molecule is also a critical determinant of activity. For instance, the (R)-enantiomer of a 2-substituted analog, Lesogaberan, is significantly more active in vitro than its (S)-enantiomer. nih.gov The introduction of small substituents like fluoro, hydroxyl, or oxo groups at the 2-position of the 3-aminopropyl backbone can lead to potent GABA-B agonists. nih.gov

The following table summarizes the in vitro GABA-B receptor binding affinity and agonist potency for Lesogaberan and a selection of its analogs.

| Compound Name | Structure | GABA-B Receptor Binding Affinity (Ki, nM) (rat) | GABA-B Receptor Agonist Potency (EC50, nM) (human) |

| Lesogaberan ((R)-(3-amino-2-fluoropropyl)phosphinic acid) | O=PHCC@HCN | 5.1 | 8.6 |

| (S)-(3-amino-2-fluoropropyl)phosphinic acid | O=PHCC@@HCN | 160 | 330 |

| (R)-(3-amino-2-hydroxypropyl)phosphinic acid | O=PHCC@HCN | 14 | 14 |

| (S)-(3-amino-2-hydroxypropyl)phosphinic acid | O=PHCC@@HCN | 600 | 1700 |

| 3-aminopropyl(methyl)phosphinic acid | O=P(O)CCCN | 2.9 | 12 |

| Baclofen | Clc1ccc(C(CC(N)=O)C)cc1 | 130 | 330 |

Data compiled from Alstermark et al., J. Med. Chem. 2008, 51, 4315-4320. nih.govacs.org

A key objective in the development of Lesogaberan was to create a GABA-B agonist with limited CNS penetration, thereby minimizing side effects such as sedation and dizziness that are common with centrally acting agonists like baclofen. newdrugapprovals.orgwikipedia.org The design principles for modulating peripheral distribution have centered on the interaction of these compounds with GABA transporters (GATs). nih.gov

Research has revealed that 3-aminopropylphosphinic acids, including Lesogaberan, are substrates for GATs, which are responsible for the uptake of GABA into brain cells. nih.gov This uptake mechanism is thought to limit the concentration of these compounds in the synaptic cleft, thereby reducing the stimulation of central GABA-B receptors. nih.gov In contrast, the corresponding 3-aminopropyl(methyl)phosphinic acids are not significantly taken up by GATs. nih.gov This difference in transporter interaction provides a clear design principle: the presence of a P-H moiety (phosphinic acid) versus a P-CH3 moiety (methylphosphinic acid) is a key determinant of the therapeutic index.

This principle is supported by in vivo studies comparing the desired peripheral effect (inhibition of transient lower esophageal sphincter relaxations, TLESRs) with an undesired central effect (hypothermia). The 3-aminopropylphosphinic acids demonstrated a superior therapeutic index compared to their 3-aminopropyl(methyl)phosphinic acid counterparts. nih.gov

The table below presents a comparison of the in vivo effects of selected analogs, illustrating the difference in their therapeutic window.

| Compound | Inhibition of TLESRs (ID50, µmol/kg, i.v., dog) | Induction of Hypothermia (ED50, µmol/kg, i.p., mouse) | Therapeutic Index (Hypothermia ED50 / TLESR ID50) |

| Lesogaberan ((R)-(3-amino-2-fluoropropyl)phosphinic acid) | 0.08 | 130 | 1625 |

| (R)-(3-amino-2-hydroxypropyl)phosphinic acid | 0.015 | 11 | 733 |

| 3-aminopropyl(methyl)phosphinic acid | 0.03 | 0.1 | 3.3 |

| (R)-3-amino-2-(4-chlorophenyl)propyl(methyl)phosphinic acid | 0.01 | 0.04 | 4 |

Data compiled from Lehmann et al., Br J Pharmacol. 2011, 164, 253-61 and Alstermark et al., J. Med. Chem. 2008, 51, 4315-4320. nih.gov

These findings highlight a successful strategy for designing peripherally restricted GABA-B agonists by incorporating a phosphinic acid group that is recognized by GABA transporters, thereby limiting CNS exposure and improving the therapeutic window. nih.gov

Advanced Research Applications and Future Directions for Lesogaberan Napadisylate

Computational Drug Repositioning and In Silico Screening Approaches

Computational methods are increasingly being used to identify new therapeutic uses for existing drugs, a process known as drug repositioning or repurposing.

Discovery of Novel Therapeutic Indications (e.g., NASH)

A significant breakthrough in the expanded use of lesogaberan (B1674770) came from a computational drug repositioning strategy that identified it as a potential treatment for non-alcoholic steatohepatitis (NASH). nih.gov This chronic liver disease is a growing health concern with no currently approved medications. nih.gov The in silico approach analyzed transcriptomic data from human stellate cells, which play a key role in liver fibrosis, and pinpointed lesogaberan as a candidate for reversing the disease's effects. nih.gov

Subsequent in vitro and in vivo studies have provided substantial validation for this computational prediction. In human stellate cells and precision-cut liver slices, lesogaberan was shown to significantly downregulate the expression of profibrotic genes and proteins. nih.gov Furthermore, in a well-established mouse model of NASH, lesogaberan demonstrated significant improvements in liver histology, reduced the expression of genes associated with fibrosis, and even lowered the incidence of tumor development. nih.gov The efficacy of lesogaberan in this model was comparable to that of obeticholic acid, another compound investigated for NASH treatment. nih.gov

Methodological Validation of Drug Repurposing Frameworks

The successful identification of lesogaberan as a potential NASH therapy serves as a powerful validation for the computational drug repurposing frameworks used in the study. nih.gov This approach not only offers a more rapid and cost-effective method for drug discovery but also helps to uncover novel biological pathways involved in disease progression. nih.gov The validation of these computational methods opens the door for similar strategies to be applied to other complex diseases, potentially accelerating the development of new treatments. nih.gov

Elucidation of Underlying Biological Mechanisms Beyond Primary Target Engagement

Research into lesogaberan has also shed light on its effects on various biological pathways, extending beyond its role as a GABA-B receptor agonist.

Signalling Pathways in Islet Cell Homeostasis (e.g., GABAB-R Antagonist Abrogation)

Studies have explored the role of lesogaberan in promoting the survival and replication of human islet cells, which are crucial for maintaining glucose homeostasis. This has significant implications for diabetes research. The pro-survival and pro-replicative effects of lesogaberan on islet cells were shown to be abrogated by a GABA-B receptor antagonist, confirming the involvement of this specific signaling pathway.

Molecular Pathways in Hepatic Disease Progression (e.g., Myc, MAP, ERK Kinase Modulation)

In the context of liver disease, transcriptomic analysis has revealed that lesogaberan's therapeutic effects are mediated through the modulation of key regulatory nodes. nih.gov Specifically, the compound was found to impact the activity of Myc, a proto-oncogene involved in cell proliferation, as well as the MAP and ERK kinase pathways, which are critical in signaling cascades that control cell growth, differentiation, and survival. nih.gov By downregulating these pathways in hepatic stellate cells, lesogaberan can mitigate the fibrotic processes that characterize NASH. nih.gov

Prospective Preclinical Investigations and Translational Research Pathways

The journey of lesogaberan from a GERD drug candidate to a potential therapy for NASH exemplifies a successful translational research pathway, where preclinical findings have effectively informed clinical investigation. nih.govresearchgate.net While the initial development for GERD was halted due to insufficient clinical efficacy in the target patient population, the preclinical and early clinical data laid a strong foundation for its repositioning. nih.govnih.gov

Q & A

Q. What experimental approaches are used to validate the selectivity of lesogaberan napadisylate for GABAB receptors over GABAA receptors?

Methodological Answer:

- Competitive binding assays using radiolabeled ligands (e.g., [³H]GABA) in rat brain membranes are critical. This compound exhibits a Ki of 5.1 nM for GABAB receptors and 1.4 µM for GABAA receptors, confirming selectivity .

- Recombinant receptor systems (e.g., human GABAB receptors expressed in HEK293 cells) measure EC₅₀ values (8.6 nM for GABAB) to exclude off-target effects on GABAA or other neurotransmitter receptors .

Q. How are in vivo models designed to assess this compound's inhibition of transient lower esophageal sphincter relaxations (TLESRs)?

Methodological Answer:

- Postprandial high-resolution impedance manometry (PP-HRIM) in humans or animal models quantifies TLESR frequency and acid reflux events. This compound reduces TLESRs by 30–50% in dose-dependent studies .

- Pharmacodynamic studies in dogs or primates measure esophageal pressure changes and gastric distension-induced reflexes to validate peripheral action .

Q. What pharmacokinetic parameters are prioritized in bridging preclinical and clinical studies for this compound?

Methodological Answer:

- Dose linearity and bioavailability are assessed using LC-MS/MS in plasma and tissue samples. Phase II trials used 65 mg twice daily, balancing efficacy and tolerability .

- Metabolite profiling identifies active derivatives (e.g., napadisylate salt stability) to ensure consistent receptor engagement across species .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy outcomes in this compound clinical trials (e.g., 16% vs. 8% responder rates)?

Methodological Answer:

Q. What molecular mechanisms underlie this compound's peripheral vs. central GABAB receptor activation?

Methodological Answer:

Q. How can combinatorial therapies (e.g., lesogaberan + PPIs) be mechanistically evaluated for synergistic effects in refractory GERD?

Methodological Answer:

- Factorial design trials test additive vs. synergistic effects on reflux episodes. For example, lesogaberan + omeprazole reduced weak-acid reflux events by 40% vs. monotherapy .

- Computational modeling predicts optimal dosing intervals to align lesogaberan's TLESR inhibition with PPI-mediated acid suppression .

Q. What biomarkers best predict this compound's therapeutic response in heterogeneous GERD populations?

Methodological Answer:

- TLESR frequency and esophageal mucosal impedance are primary endpoints. Non-responders often exhibit supragastric belching or functional dyspepsia, requiring multimodal phenotyping .

- Proteomic profiling of esophageal biopsies identifies inflammatory markers (e.g., IL-6, TGF-β) correlating with treatment resistance .

Q. How does this compound's efficacy compare across species (e.g., rodents vs. humans) in GABAB receptor signaling?

Methodological Answer:

- Cross-species receptor binding assays reveal higher GABAB affinity in rats (Ki = 5.1 nM) vs. humans (EC₅₀ = 8.6 nM), necessitating transgenic models expressing human receptors .

- Telemetry studies in conscious animals measure gastric compliance and LES pressure dynamics to validate translational relevance .

Q. What experimental strategies mitigate this compound's receptor desensitization in chronic dosing studies?

Methodological Answer:

Q. How are surrogate endpoints (e.g., TLESR reduction) validated as predictors of clinical efficacy in phase II trials?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.